2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid

Description

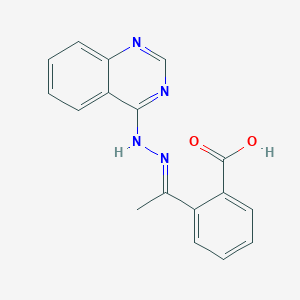

2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid is a benzoic acid derivative featuring a quinazolin-4-yl hydrazone moiety. The hydrazone group (–NH–N=CH–) bridges the benzoic acid core and the quinazoline heterocycle, a bicyclic system with two nitrogen atoms.

Properties

Molecular Formula |

C17H14N4O2 |

|---|---|

Molecular Weight |

306.32 g/mol |

IUPAC Name |

2-[(E)-C-methyl-N-(quinazolin-4-ylamino)carbonimidoyl]benzoic acid |

InChI |

InChI=1S/C17H14N4O2/c1-11(12-6-2-3-7-13(12)17(22)23)20-21-16-14-8-4-5-9-15(14)18-10-19-16/h2-10H,1H3,(H,22,23)(H,18,19,21)/b20-11+ |

InChI Key |

FWJXYANJYJXABT-RGVLZGJSSA-N |

Isomeric SMILES |

C/C(=N\NC1=NC=NC2=CC=CC=C21)/C3=CC=CC=C3C(=O)O |

Canonical SMILES |

CC(=NNC1=NC=NC2=CC=CC=C21)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid typically involves the reaction of quinazoline derivatives with hydrazones. One common method involves the condensation of quinazoline-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl benzoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

Pharmacological Applications

The quinazoline ring is known for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the hydrazone linkage in 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid enhances its potential as a pharmacological agent.

Anticancer Activity

Research indicates that compounds containing quinazoline structures exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The hydrazone linkage may further contribute to this activity by enhancing the compound's ability to interact with biological targets.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its structural characteristics. Quinazoline derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This property could be valuable in developing treatments for chronic inflammatory diseases.

Antimicrobial Effects

The antimicrobial activity of quinazoline derivatives has been well-documented. The unique structure of this compound may enhance its efficacy against various pathogens, making it a candidate for further exploration in antimicrobial drug development.

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical routes, typically involving the condensation of hydrazones with appropriate benzoyl derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies highlight the applications and effectiveness of similar compounds:

Quinazoline Derivatives in Cancer Therapy

A study published in Bioorganic & Medicinal Chemistry demonstrated that specific quinazoline derivatives exhibit potent inhibitory effects on cancer cell lines, showcasing their potential as lead compounds for drug development.

Anti-inflammatory Research

Research featured in Pharmacognosy Reviews discusses the role of hydrazone derivatives in modulating inflammatory responses, indicating that compounds similar to this compound could be effective in treating inflammatory diseases .

Antimicrobial Efficacy

A publication in Journal of Medicinal Chemistry reported on the synthesis and evaluation of antimicrobial activity for various quinazoline-based compounds, reinforcing the idea that the structure of this compound could yield similar results .

Mechanism of Action

The mechanism of action of 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth or bacterial biofilm formation .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Hydrazone-Functionalized Benzoic Acid Derivatives

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Electron-Withdrawing Groups : Compounds like 5b (thiocyanate, bromo) exhibit higher melting points (~210°C) due to increased crystallinity from polar substituents .

- Agricultural Applications: Diflufenzopyr highlights the versatility of hydrazone-benzoic acid derivatives in non-medicinal roles, such as herbicides .

Biological Activity

2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid, also known as (E)-2-(1-(2-(quinazolin-4-yl)hydrazono)ethyl)benzoic acid, is a complex organic compound characterized by its unique structural features, including a quinazoline moiety, a hydrazone linkage, and a benzoic acid functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : C17H14N4O2

- Molecular Weight : 306.32 g/mol

- CAS Number : 781655-95-6

The structure of this compound is significant because the quinazoline ring is associated with various biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The hydrazone linkage adds to its chemical diversity and potential therapeutic applications.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds derived from quinazoline have demonstrated cytotoxic effects against various cancer cell lines. A study evaluating quinazolinone-thiazole hybrids found that certain derivatives exhibited IC50 values as low as 10 µM against prostate cancer (PC3) and breast cancer (MCF-7) cell lines .

Table 1: Cytotoxicity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Quinazoline derivatives are known for their antibacterial and antifungal activities. For example, a related study highlighted the efficacy of quinazoline-based compounds against various bacterial strains, indicating that modifications in the side chains could enhance their antimicrobial potency .

Anti-inflammatory and Analgesic Effects

Quinazoline derivatives have also been reported to exhibit anti-inflammatory effects. The incorporation of specific functional groups can lead to enhanced activity against inflammatory pathways. This characteristic positions compounds like this compound as potential candidates for treating inflammatory diseases .

The mechanisms underlying the biological activities of quinazoline derivatives often involve interactions with specific biological targets:

- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, which play crucial roles in cancer cell proliferation.

- Modulation of Apoptosis : These compounds can induce apoptosis in cancer cells by activating intrinsic pathways.

- Interference with DNA Synthesis : Some derivatives disrupt DNA synthesis in rapidly dividing cells, contributing to their anticancer effects.

Case Studies

Several studies have explored the biological activity of compounds related to or derived from quinazoline structures:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.